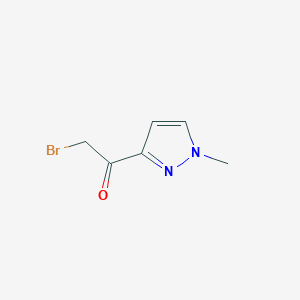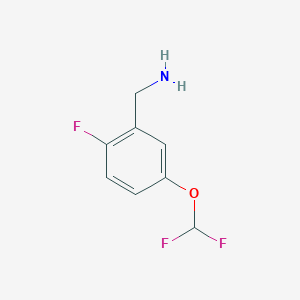
(3-Oxo-1,3-dihydroisobenzofuran-5-yl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-oxo-1,3-dihydro-2-benzofuran-5-yl)boronic acid is a boronic acid derivative that features a benzofuran ring with a boronic acid group attached
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3-oxo-1,3-dihydro-2-benzofuran-5-yl)boronic acid typically involves the introduction of a boronic acid group to a benzofuran derivative. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with a boronic acid in the presence of a palladium catalyst and a base .
Industrial Production Methods
Industrial production of (3-oxo-1,3-dihydro-2-benzofuran-5-yl)boronic acid may involve large-scale Suzuki–Miyaura coupling reactions. The reaction conditions are optimized to ensure high yield and purity of the product. This includes the use of efficient catalysts, appropriate solvents, and controlled reaction temperatures .
Analyse Des Réactions Chimiques
Types of Reactions
(3-oxo-1,3-dihydro-2-benzofuran-5-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or other boron-containing compounds.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: The boronic acid group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic esters, while reduction can produce different benzofuran derivatives .
Applications De Recherche Scientifique
(3-oxo-1,3-dihydro-2-benzofuran-5-yl)boronic acid has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of (3-oxo-1,3-dihydro-2-benzofuran-5-yl)boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the development of enzyme inhibitors and other biologically active compounds . The benzofuran ring provides additional stability and reactivity, enhancing the compound’s effectiveness in various applications .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(3-oxo-1,3-dihydro-2-benzofuran-5-yl)acetamide: This compound features a similar benzofuran ring but with an acetamide group instead of a boronic acid group.
2,3-Dihydrobenzo[b]furan-5-boronic acid: Another boronic acid derivative with a similar structure but different substitution pattern.
Uniqueness
(3-oxo-1,3-dihydro-2-benzofuran-5-yl)boronic acid is unique due to its specific combination of a boronic acid group and a benzofuran ring. This combination provides a distinct set of chemical properties, making it particularly useful in Suzuki–Miyaura coupling reactions and other applications where both stability and reactivity are required .
Propriétés
Formule moléculaire |
C8H7BO4 |
|---|---|
Poids moléculaire |
177.95 g/mol |
Nom IUPAC |
(3-oxo-1H-2-benzofuran-5-yl)boronic acid |
InChI |
InChI=1S/C8H7BO4/c10-8-7-3-6(9(11)12)2-1-5(7)4-13-8/h1-3,11-12H,4H2 |
Clé InChI |
BQBFEWGYJYIVJN-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC2=C(COC2=O)C=C1)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![rel-(2R)-2-{[(benzyloxy)carbonyl]amino}-4-methanesulfonylbutanoic acid](/img/structure/B15304232.png)
![(1S,2R,5R)-3-Oxabicyclo[3.3.1]nonan-2-ylmethanol](/img/structure/B15304242.png)
![tert-butyl N-[(2R)-1-(piperazin-1-yl)propan-2-yl]carbamate](/img/structure/B15304248.png)

![5-Azaspiro[2.5]octan-7-one](/img/structure/B15304265.png)
![1H-pyrano[4,3-c]pyridin-4-one](/img/structure/B15304269.png)
![1-[(5-Methylfuran-2-yl)methyl]piperidine-4-carboxylicacidhydrochloride](/img/structure/B15304282.png)


![6-(3-Bromophenyl)spiro[3.3]heptan-2-one](/img/structure/B15304302.png)
![benzyl N-[2-(4-nitrophenyl)ethyl]carbamate](/img/structure/B15304307.png)



